5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a pyrrolo[2,3-b]pyridine moiety, and a furan-2-carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various synthetic routes, including:
Cyclization Reactions: Utilizing starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Bromination: Introduction of the bromine atom using brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Amidation: Formation of the carboxamide group through the reaction of the corresponding carboxylic acid with an amine, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain signaling pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby disrupting their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the furan-2-carboxamide group.
5-bromo-7-azaindole: Another brominated heterocycle with similar structural features.
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of the furan-2-carboxamide group.
Uniqueness
The uniqueness of 5-bromo-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-2-carboxamide lies in its combination of the brominated pyrrolo[2,3-b]pyridine core with the furan-2-carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQSLBCGKABCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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